molecular formula C12H14O2 B133697 Ethyl 3-phenylbut-2-enoate CAS No. 1504-72-9

Ethyl 3-phenylbut-2-enoate

Cat. No. B133697
CAS RN: 1504-72-9
M. Wt: 190.24 g/mol
InChI Key: BSXHSWOMMFBMLL-MDZDMXLPSA-N
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Description

Ethyl 3-phenylbut-2-enoate is a chemical compound that serves as an intermediate in the synthesis of various pharmaceutical and organic molecules. It is characterized by the presence of an ethyl ester functional group and a phenyl group attached to a but-2-enoate backbone.

Synthesis Analysis

The synthesis of derivatives of ethyl 3-phenylbut-2-enoate can be achieved through various methods. For instance, ethyl 2,4-dioxo-4-phenylbutyrate, a related compound, can be used to prepare enantiomerically pure α-hydroxy and α-amino acid esters, which are homophenylalanine derivatives, on a large scale. The key step in this synthesis involves a Pt-cinchona catalyzed enantioselective hydrogenation followed by enrichment via crystallization . Another synthesis route involves the reaction of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carbonyl chloride with ammonium thiocyanate and ethyl 3-aminobut-2-enoate, leading to a compound that has been characterized by various spectroscopic methods .

Molecular Structure Analysis

The molecular structure of ethyl 3-phenylbut-2-enoate derivatives has been studied using various spectroscopic techniques. For example, the compound synthesized in paper was analyzed using IR, Raman, 1H NMR, 13C NMR, and X-ray diffraction methods. Theoretical vibrational frequencies and geometric parameters were calculated using Ab Initio Hartree Fock and Density Functional Theory methods, and the results were found to be in good agreement with experimental data .

Chemical Reactions Analysis

Ethyl 3-phenylbut-2-enoate and its derivatives participate in various chemical reactions. For instance, the hydrogenation of (E)-ethyl 2-oxo-4-arylbut-3-enoate leads to ethyl 2-hydroxy-4-arylbutyrate with high enantiomeric excess, which can be further hydrolyzed to yield 2-hydroxy-4-phenylbutyric acid . Additionally, ethyl 3-aminobut-2-enoates can undergo regio- and stereoselective addition to 2-substituted 3-nitro-2H-chromenes, resulting in trans,trans-2,3,4-trisubstituted chromanes .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 3-phenylbut-2-enoate derivatives are influenced by their molecular structure. For example, the presence of substituents such as cyano and amino groups can lead to specific non-covalent interactions in the crystal packing of these compounds, as observed in ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates . The production of ethyl (R)-2-hydroxy-4-phenylbutanoate via microbial reduction of ethyl 2-oxo-4-phenylbutanoate in an interface bioreactor demonstrates the potential of biocatalysis in modifying the physical and chemical properties of these compounds .

Scientific Research Applications

Enantioselective Hydrogenation

Ethyl 3-phenylbut-2-enoate has been investigated in the context of enantioselective hydrogenation. The compound Ethyl 2-oxo-4-arylbut-3-enoate was hydrogenated, resulting in ethyl 2-hydroxy-4-arylbutyrate with high enantiomeric excess. This process involved a sequential hydrogenation of CO and CC bonds, which was notably sensitive to the reaction temperature. This reaction's efficacy and the stereochemical outcome highlight the compound's potential in the synthesis of enantiomerically enriched products (Meng, Zhu, & Zhang, 2008).

Synthesis of Fluorofurans

In another study, mixtures of (E)- and (Z)-2-fluoroalk-2-enoates, related to Ethyl 3-phenylbut-2-enoate, were transformed into 3-fluorofuran-2(5H)-ones. This involved an efficient Z/E photoisomerisation followed by acid-catalysed cyclisation, indicating the compound's utility in synthesizing novel fluorinated building blocks (Pomeisl, Čejka, Kvíčala, & Paleta, 2007).

Crystal Packing Analysis

Ethyl 3-phenylbut-2-enoate analogs have also been analyzed in terms of their crystal packing, revealing interesting nonhydrogen bonding interactions of N⋯π and O⋯π types in the crystal structure. These studies provide insight into the molecular interactions and stability of compounds like Ethyl 3-phenylbut-2-enoate (Zhang, Wu, & Zhang, 2011).

Biocatalysis Research

Furthermore, there's research indicating that compounds structurally similar to Ethyl 3-phenylbut-2-enoate, such as (E)-4-Phenylbut-3-ene-2-one, have been subjected to biotransformation mediated by whole cells of Pleurotus ostreatus. This process showed enoate reductase activity towards the substrates, leading to the formation of saturated ketones and alcohols, demonstrating the compound's potential in biocatalytic processes (Skrobiszewski, Ogórek, Pląskowska, & Gładkowski, 2013).

Safety And Hazards

Ethyl 3-phenylbut-2-enoate is classified as an irritant . It’s recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .

properties

IUPAC Name

ethyl (E)-3-phenylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-3-14-12(13)9-10(2)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSXHSWOMMFBMLL-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C(C)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C(\C)/C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101304961
Record name Ethyl (2E)-3-phenyl-2-butenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101304961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-phenylbut-2-enoate

CAS RN

1504-72-9
Record name Ethyl (2E)-3-phenyl-2-butenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1504-72-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl (2E)-3-phenyl-2-butenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101304961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
50
Citations
J Ito, T Shiomi, H Nishiyama - Advanced Synthesis & Catalysis, 2006 - Wiley Online Library
… The catalytic activity of the complexes was examined for the asymmetric conjugate reduction of (E)-ethyl 3-phenylbut-2-enoate and the asymmetric reductive aldol reaction of tert-butyl …
Number of citations: 90 onlinelibrary.wiley.com
AJ Bloodworth, KA Johnson - Tetrahedron letters, 1994 - Elsevier
… 3-Phenylbut-2-en-l-ol (1, Ar = Ph) was prepared by lithium aluminium hydride reduction of ethyl 3phenylbut-2-enoate, itself obtained by POCI 3 dehydration of the Reformatsky alcohol …
Number of citations: 42 www.sciencedirect.com
D Rageot, DH Woodmansee, B Pugin… - Angewandte Chemie …, 2011 - Wiley Online Library
… 2 a–d in the asymmetric hydrogenation of (E)-ethyl 3-phenylbut-2-enoate (S1). [a] inline image … 5 in the asymmetric hydrogenation of (E)-ethyl 3-phenylbut-2-enoate (S1). [a] inline image …
Number of citations: 94 onlinelibrary.wiley.com
T Bunlaksananusorn, K Polborn… - Angewandte Chemie …, 2003 - Wiley Online Library
… Other substrates, such as ethyl 3-phenylbut-2-enoate (21), 2-methyl-3-phenylallyl alcohol (22), and 2-methyl-3-phenylallyl acetate (23), were also hydrogenated in the presence of …
Number of citations: 185 onlinelibrary.wiley.com
Y Kanazawa, Y Tsuchiya, K Kobayashi… - … A European Journal, 2006 - Wiley Online Library
… As a standard ester, (E)-ethyl 3-phenylbut-2-enoate (22), was chosen to be subjected to the catalysis with Rh–Phebox complexes 2 a and 3 a with several hydrosilanes (Scheme 4). …
A Gao, XY Liu, H Li, CH Ding… - The Journal of Organic …, 2017 - ACS Publications
… (10) During our studies on the Pd-catalyzed reactions of boronic acids with unsaturated compounds, (11) the reaction of (E)-ethyl-3-phenylbut-2-enoate (1a) with phenylboronic acid (2a…
Number of citations: 13 pubs.acs.org
KA Johnson - 1996 - search.proquest.com
… The phosphorus oxychloride dehydration of the Reformatsky alcohol from acetophenone and ethyl bromoacetate led to a mixture of ethyl 3phenylbut-2-enoate (136) and ethyl 3-…
Number of citations: 3 search.proquest.com
M Méret, AM Maj, A Demonceau, L Delaude - Monatshefte für Chemie …, 2015 - Springer
… In most cases, these adducts were accompanied by significant amounts of homologation products, namely ethyl 4-phenylbut-3-enoate (11) and ethyl 3-phenylbut-2-enoate (12). …
Number of citations: 14 link.springer.com
X Chen, H Yang, Y Ge, L Feng, J Jia, J Wang - Luminescence, 2012 - Wiley Online Library
A series of novel 2‐aryl‐3‐ethoxycarbonyl‐4‐phenylpyrido[1,2‐a]benzimidazole derivatives were synthesized by the tandem reaction of 2‐benzoyl benzimidazole and (Z)‐ethyl 4‐…
R Liu, T Zhang, B Huang, M Cai - Journal of Chemical …, 2021 - journals.sagepub.com
A stable and efficient PdCl 2 (PPh 3 ) 2 /PEG-400/H 2 O catalytic system for the hydrophenylation reaction of alkynes has been developed. In the presence of 3 mol% PdCl 2 (PPh 3 ) 2 …
Number of citations: 2 journals.sagepub.com

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